6-Hepten-1-ol, 2-methyl-

Gas chromatography Retention index Analytical method development

6-Hepten-1-ol, 2-methyl- (CAS 67133-86-2; IUPAC: 2-methylhept-6-en-1-ol) is a C8 primary alcohol featuring a terminal alkene at the 6-position and a methyl branch at the 2-position. It belongs to the class of non-cyclic unsaturated branched-chain alcohols, with a molecular weight of 128.21 g/mol, formula C₈H₁₆O, computed XLogP3-AA of 2.3, one hydrogen bond donor, one hydrogen bond acceptor, five rotatable bonds, and a topological polar surface area of 20.2 Ų.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 67133-86-2
Cat. No. B3055822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hepten-1-ol, 2-methyl-
CAS67133-86-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(CCCC=C)CO
InChIInChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3
InChIKeyUVGLIWCAMUOQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hepten-1-ol, 2-methyl- (CAS 67133-86-2): Procurement-Relevant Identity and Physicochemical Profile


6-Hepten-1-ol, 2-methyl- (CAS 67133-86-2; IUPAC: 2-methylhept-6-en-1-ol) is a C8 primary alcohol featuring a terminal alkene at the 6-position and a methyl branch at the 2-position [1]. It belongs to the class of non-cyclic unsaturated branched-chain alcohols, with a molecular weight of 128.21 g/mol, formula C₈H₁₆O, computed XLogP3-AA of 2.3, one hydrogen bond donor, one hydrogen bond acceptor, five rotatable bonds, and a topological polar surface area of 20.2 Ų [1]. A standard electron-ionization mass spectrum and gas chromatographic retention indices on both polar (DB-Wax, RI = 1480) and non-polar (HP-5MS, RI = 994) columns are archived in the NIST Chemistry WebBook, providing verified analytical benchmarks for identification and quality control [2].

GC-MS Reference Archived NIST EI spectrum and verified dual-column retention indices for unambiguous volatile identification.
Matrix Resolution Chromatographic separation from terpene alcohols on polar columns; suitable for essential oil, wine, and fruit volatiles.
Flavor R&D Reported positive aroma discriminant with herbaceous-citrusy odor; supports raspberry-type flavor reconstitution studies.

Why 6-Hepten-1-ol, 2-methyl- Cannot Be Generically Substituted: Structural Specificity and Application Consequences


Although 6-Hepten-1-ol, 2-methyl- shares the C₈H₁₆O formula with several other unsaturated alcohols (e.g., 1-octen-3-ol, sulcatol), its specific substitution pattern—a primary hydroxyl on a methyl-branched chain with a terminal double bond—produces a chromatographic, olfactory, and biological response profile that is not interchangeable with its closest analogs [1]. In raspberry aroma profiling, this compound was one of only three volatile markers that statistically separated the top-scoring Tula Magic cultivar from five other varieties, whereas terpenoid alcohols such as trans-β-ionone and α-ionone were negative contributors to flavor score [1]. In viticulture, it was the sole higher alcohol significantly modulated by early leaf removal in Cabernet Sauvignon, while 1-hexanol, 3-hexen-1-ol, 2-nonanol, and 1-heptanol remained unaffected by the same agronomic treatment [2]. Substituting a generic unsaturated C8 alcohol would erase these compound-specific analytical and sensory signatures, compromising both research reproducibility and formulation fidelity.

Chromatographic Identity
Generic C8 unsaturated alcohols may co-elute or produce different retention indices, compromising identification in complex matrices.
Sensory Signature
Substituting with citronellol or 1-octen-3-ol shifts the odor profile; terpenoid alcohols can act as negative aroma drivers in raspberry.
Viticultural Marker
Replacement alcohols show no leaf-removal response, limiting use as a tracer for vineyard management authentication.

Quantitative Differentiation Evidence for 6-Hepten-1-ol, 2-methyl- Against Closest Analogs


Kovats Retention Index Differentiation on Polar Column: 6-Hepten-1-ol, 2-methyl- vs. Citronellol vs. 1-Octen-3-ol

On a DB-Wax polar capillary column (30 m × 0.32 mm × 0.50 μm, helium carrier), 6-Hepten-1-ol, 2-methyl- elutes with a Kovats retention index (RI) of 1480 [1]. The widely used fragrance terpene alcohol citronellol (3,7-dimethyl-6-octen-1-ol, CAS 106-22-9) elutes substantially later on the same stationary phase at RI ≈ 1771 [2], a difference of approximately 291 retention index units. Conversely, the isomeric mushroom alcohol 1-octen-3-ol (CAS 3391-86-4) elutes much earlier on DB-Wax at RI ≈ 980 [3], a difference of approximately 500 units. This wide spacing enables unambiguous chromatographic resolution of 6-Hepten-1-ol, 2-methyl- from both a smaller isomeric alcohol and a larger terpene alcohol in complex mixtures [1][2][3].

Retention Index
Cross-study comparable
6-Hepten-1-ol, 2-methyl-: RI 1480 Citronellol: RI ≈ 1771 1-Octen-3-ol: RI ≈ 980
ΔRI >200 vs. both comparators ensures unambiguous chromatographic resolution on DB-Wax.
Data compiled from Valappil et al. (2009) and Pherobase; temperature-programmed GC.
Gas chromatography Retention index Analytical method development Essential oil analysis

Odor Profile Specificity: 6-Hepten-1-ol, 2-methyl- as a Discriminant Aroma Marker in Raspberry Cultivars

In a head-to-head HS-SPME/GC-MS aroma profiling study of six raspberry cultivars, 6-Hepten-1-ol, 2-methyl- (odor descriptor: oily-green, herbaceous-citrusy) was one of only three volatile compounds that statistically separated the highest-scoring Tula Magic cultivar from Adelita, Himbo Top, Glen Dee, San Rafael, and Cascade Harvest [1]. In contrast, 2-heptanol (fresh, lemongrass-like, herbal, floral, fruity, green) and heptanal (fresh, aldehydic, fatty, green, herbal) provided different and complementary odor contributions, while terpenoids including trans-β-ionone (violet, sweet), α-ionone (woody, floral), α,β-dihydro-β-ionone (earthy, woody), and 2-heptanone (fruity, spicy) were all classified as negative contributors to the overall flavor score in OPLS-HDA modeling [1]. This positions 6-Hepten-1-ol, 2-methyl- as a positive sensory discriminant with a unique herbaceous-citrusy character that neither the green-fatty aldehydes nor the floral-woody terpenoids can replicate.

Aroma Marker
Head-to-head
Oily-green, herbaceous-citrusy; positive contributor (Tula Magic discriminant) Terpenoids (trans-β-ionone, α-ionone, etc.): negative contributors in OPLS-HDA model
Reported as a positive sensory discriminant, distinct from terpenoid alcohols that detract from raspberry aroma quality.
HS-SPME/GC-MS; sensory panel n=55; six raspberry cultivars (Ljujić et al., 2025).
Flavor chemistry Sensory analysis Aroma marker Fruit metabolomics

Unique Viticultural Sensitivity: 6-Hepten-1-ol, 2-methyl- as the Sole Higher Alcohol Modulated by Early Leaf Removal in Cabernet Sauvignon

In a two-year (2013–2014) controlled vineyard trial on Cabernet Sauvignon in Ilok, Croatia, early basal leaf removal (3 or 6 leaves removed vs. control) was evaluated for its effect on volatile compound concentrations quantified by GC-MS [1]. Among all higher alcohols measured, 6-Hepten-1-ol, 2-methyl- was the only compound significantly affected by defoliation treatment [1]. Its concentration ranged from 0.63 μg/L (T3 control, 2014) to 1.02 μg/L (T2 six-leaf removal, 2013), with treatment-dependent statistical separation [1]. By contrast, 1-hexanol (13.52–21.00 μg/L), (Z)-3-hexen-1-ol (3.76–10.34 μg/L), 2-nonanol (1.78–2.27 μg/L), 1-heptanol (1.01–1.83 μg/L), 1-nonanol (5.51–7.28 μg/L), and 2-phenylethanol (975–1095 μg/L) all showed no significant response to leaf removal and varied only by vintage year [1].

Viticultural Sensitivity
Head-to-head
0.63–1.02 μg/L; significantly affected by leaf removal (p 1-Hexanol, (Z)-3-hexen-1-ol, 2-nonanol, 1-heptanol: no significant treatment effect
The only higher alcohol responsive to early leaf removal in Cabernet Sauvignon; acts as a viticultural practice tracer.
Two-year vineyard trial (Ilok, Croatia); GC-MS quantification; Drenjančević et al., 2018.
Wine aroma Viticulture Leaf removal Volatile marker

Differential Abundance in Polygonum minus Essential Oil: 6-Hepten-1-ol, 2-methyl- vs. Co-Occurring Terpene Alcohols

In the essential oil of Polygonum minus Huds. (kesom), analyzed by two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS), 6-Hepten-1-ol, 2-methyl- was quantified at 7.77% of the total volatile composition [1]. This places it as the fourth most abundant alcohol, behind geraniol (19.91%), β-linalool (19.63%), and citronellol (16.22%), but ahead of heptan-2-ol (5.66%) [1]. The 2-methyl-6-hepten-1-ol content is approximately 2.1-fold lower than citronellol and approximately 2.6-fold lower than geraniol, yet it constitutes a distinct and non-negligible fraction that contributes to the oil's overall aroma complexity [1].

Essential Oil Abundance
Cross-study comparable
7.77% of total volatiles in P. minus oil Geraniol 19.91%, β-linalool 19.63%, citronellol 16.22%, heptan-2-ol 5.66%
Characteristic abundance supports chemotaxonomic authentication of genuine Polygonum minus essential oil.
Steam distillation; GC×GC-TOF-MS analysis (Baharum et al., 2010).
Essential oil composition Polygonum minus Phytochemistry Natural product standardization

Lipophilicity Differentiation: XLogP of 6-Hepten-1-ol, 2-methyl- vs. Straight-Chain 6-Hepten-1-ol and Terpene Analog Citronellol

The computed octanol-water partition coefficient (XLogP3-AA) of 6-Hepten-1-ol, 2-methyl- is 2.3 [1], indicating moderate lipophilicity. The straight-chain analog 6-hepten-1-ol (CAS 4117-10-6, C₇H₁₄O, MW 114.19) has a reported logP of approximately 1.73 , while the terpene alcohol citronellol (C₁₀H₂₀O, MW 156.27) has an XLogP of 3.2 [2]. The 2-methyl branch on the target compound thus increases logP by approximately 0.57 units relative to the unbranched 6-hepten-1-ol, yet it remains 0.9 units more hydrophilic than citronellol. The molecular weight (128.21 g/mol) is also intermediate between 6-hepten-1-ol (114.19) and citronellol (156.27), as is the rotatable bond count (5, identical to citronellol) [1][2].

Lipophilicity
Class-level inference
XLogP = 2.3; MW = 128.21 g/mol 6-Hepten-1-ol: logP ≈ 1.73; MW 114.19. Citronellol: XLogP 3.2; MW 156.27
Intermediate lipophilicity influences headspace partitioning and solvent compatibility in formulations.
Computed XLogP3-AA (PubChem); comparison data from Chem960 and Plantaedb.
Lipophilicity Partition coefficient QSAR Formulation science

Regulatory Classification: Inclusion in RIFM Safety Assessment of Non-Cyclic Unsaturated Branched-Chain Alcohols

6-Hepten-1-ol, 2-methyl- falls within the scope of the RIFM Expert Panel's safety assessment of non-cyclic alcohols with unsaturated branched chain when used as fragrance ingredients, published in Food and Chemical Toxicology [1]. The Expert Panel concluded that there are no safety concerns regarding unsaturated branched-chain alcohols under the present declared levels of use and exposure [1]. This regulatory classification is shared with other compounds in the same structural class (e.g., 2-methyl-2-hepten-6-ol), but it is distinct from the safety assessments issued for saturated straight-chain alcohols (e.g., heptyl alcohol, CAS 111-70-6) and terpene alcohols (e.g., citronellol, which has separate RIFM assessments with specific use restrictions) [2][3].

Regulatory Classification
Class-level inference
Included in RIFM non-cyclic unsaturated branched-chain alcohol group assessment; no specific restrictions reported Citronellol: separate RIFM assessment with IFRA use restrictions
Distinct regulatory grouping may simplify fragrance formulation compliance review relative to restricted terpene alcohols.
RIFM Expert Panel, Food and Chemical Toxicology (2010); class-level scope.
Fragrance safety Regulatory compliance RIFM IFRA

Evidence-Backed Application Scenarios for 6-Hepten-1-ol, 2-methyl- (CAS 67133-86-2)


Chromatographic Reference Standard for GC-MS Identification of Unsaturated Branched Alcohols in Complex Natural Product Matrices

With a verified Kovats retention index of 1480 on DB-Wax and 994 on HP-5MS, and an archived NIST EI mass spectrum, 6-Hepten-1-ol, 2-methyl- serves as a reliable retention-index and mass-spectral reference standard for the identification of unsaturated branched-chain C8 alcohols in essential oils, fruit volatiles, and fermented beverages. Its chromatographic separation from both 1-octen-3-ol (RI ≈ 980) and citronellol (RI ≈ 1771) on polar columns eliminates co-elution ambiguity [1], making it suitable for use as a calibration or spiking standard in GC-MS workflows targeting apple cider, wine, raspberry, and Polygonum minus volatile profiles [2][3][4].

Targeted Flavor Reconstitution Ingredient for Raspberry-Type Fruit Aroma Formulations

The statistical identification of 6-Hepten-1-ol, 2-methyl- as a positive sensory discriminant—with a specific 'oily-green, herbaceous-citrusy' odor character—for the top-scoring Tula Magic raspberry cultivar supports its use as a precision ingredient in natural-identical raspberry flavor formulations. Unlike the negative-contributing terpenoids (trans-β-ionone, α-ionone, 2-heptanone), this compound enhances consumer flavor perception scores, providing formulators with an evidence-based rationale for its inclusion at concentrations calibrated to the sensory-active range identified in fresh raspberry headspace [2].

Tracer Compound for Viticultural Practice Authentication in Wine Provenance Studies

Given that 6-Hepten-1-ol, 2-methyl- is the only higher alcohol in Cabernet Sauvignon wine quantitatively responsive to early leaf removal (0.63–1.02 μg/L range across defoliation treatments, while 1-hexanol, (Z)-3-hexen-1-ol, 2-nonanol, and 1-heptanol remain invariant), it can function as a forensic marker for vineyard canopy management practices. Wine authenticity and provenance verification programs can use the concentration of this compound as a chemical indicator of whether basal leaf removal was performed and to what intensity, independent of vintage year variation [3].

Authenticity Marker for Polygonum minus (Kesom) Essential Oil Standardization

With a characteristic abundance of 7.77% in authentic P. minus essential oil—distinct from the higher-abundance terpene alcohols geraniol (19.91%), β-linalool (19.63%), and citronellol (16.22%)—6-Hepten-1-ol, 2-methyl- provides a quantifiable chemotaxonomic marker for essential oil standardization and adulteration detection. Procurement specifications for genuine kesom oil can include a target range for this compound as part of a multi-component authenticity profile, leveraging GC×GC-TOF-MS or GC-FID quantification [4].

Application
Selection Property
Validation Focus
GC-MS Reference Standard
Verified dual-column retention indices and NIST mass spectrum
Co-elution resolution in complex volatile matrices
Raspberry Flavor Reconstitution
Reported herbaceous-citrusy odor with positive sensory contribution in OPLS-HDA profiling
Odor contribution verification against terpenoid background
Viticultural Practice Authentication
Unique leaf-removal responsiveness among higher alcohols in Cabernet Sauvignon
Concentration modulation as tracer of defoliation intensity
Essential Oil Standardization
Characteristic abundance as chemotaxonomic marker in P. minus oil
Quantitative profiling relative to geraniol and citronellol
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